

Application Notes and Protocols: Bisindolylmaleimide III for High-Throughput Screening Assays

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Compound of Interest

Compound Name: *Bisindolylmaleimide III*

Cat. No.: *B15621899*

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Introduction

Bisindolylmaleimide III is a potent and selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in cellular signal transduction pathways regulating cell proliferation, differentiation, and apoptosis.^{[1][2]} Its specificity for PKC, particularly PKC α , makes it an invaluable tool in high-throughput screening (HTS) assays for the discovery and characterization of novel kinase inhibitors.^{[1][3]} These application notes provide detailed protocols for the use of **Bisindolylmaleimide III** in both biochemical and cell-based HTS assays, along with its kinase selectivity profile to guide experimental design and data interpretation.

Mechanism of Action

Bisindolylmaleimide III functions as an ATP-competitive inhibitor, binding to the catalytic domain of PKC to prevent the phosphorylation of its downstream substrates.^{[4][5]} This targeted inhibition allows for the elucidation of PKC-specific signaling events and the identification of compounds that modulate this pathway. Studies involving affinity chromatography with immobilized **Bisindolylmaleimide III** have confirmed its selective interaction with PKC α and ribosomal S6 protein kinase 1 (S6K1) upon kinase activation.^{[1][3]}

Data Presentation

The inhibitory activity of **Bisindolylmaleimide III** and related compounds is quantified by their half-maximal inhibitory concentration (IC50) values. These values are crucial for comparing the potency and selectivity of different inhibitors. It is important to note that IC50 values for ATP-competitive inhibitors are dependent on the concentration of ATP used in the assay.

Table 1: Comparative IC50 Values of Bisindolylmaleimides Against Protein Kinase C Isoforms

Compound	PKC α (nM)	PKC β I (nM)	PKC β II (nM)	PKC γ (nM)	PKC ϵ (nM)	Reference
Bisindolylmaleimide I (GF109203X)	20	17	16	20	-	[6]
Bisindolylmaleimide IX (Ro 31-8220)	4	-	-	-	8	[7]
Bisindolylmaleimide III	Potent Inhibitor	-	-	-	-	[1][2]

Note: Specific IC50 values for **Bisindolylmaleimide III** against all PKC isoforms are not widely published, but it is recognized as a potent inhibitor of PKC α .

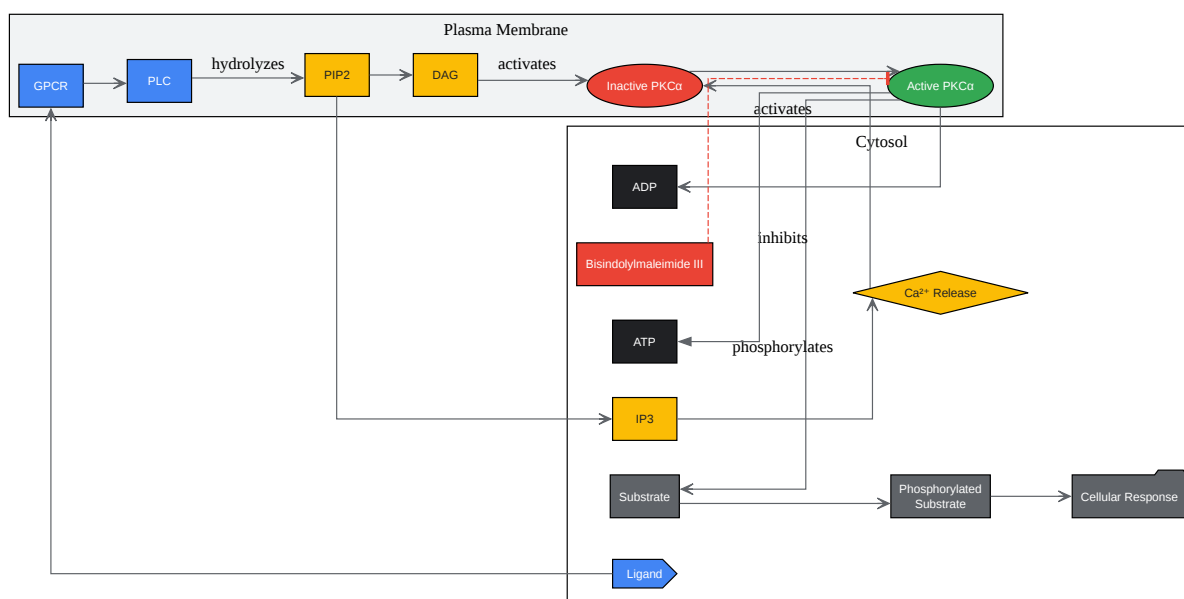
Table 2: Selectivity Profile of Bisindolylmaleimides Against Other Kinases

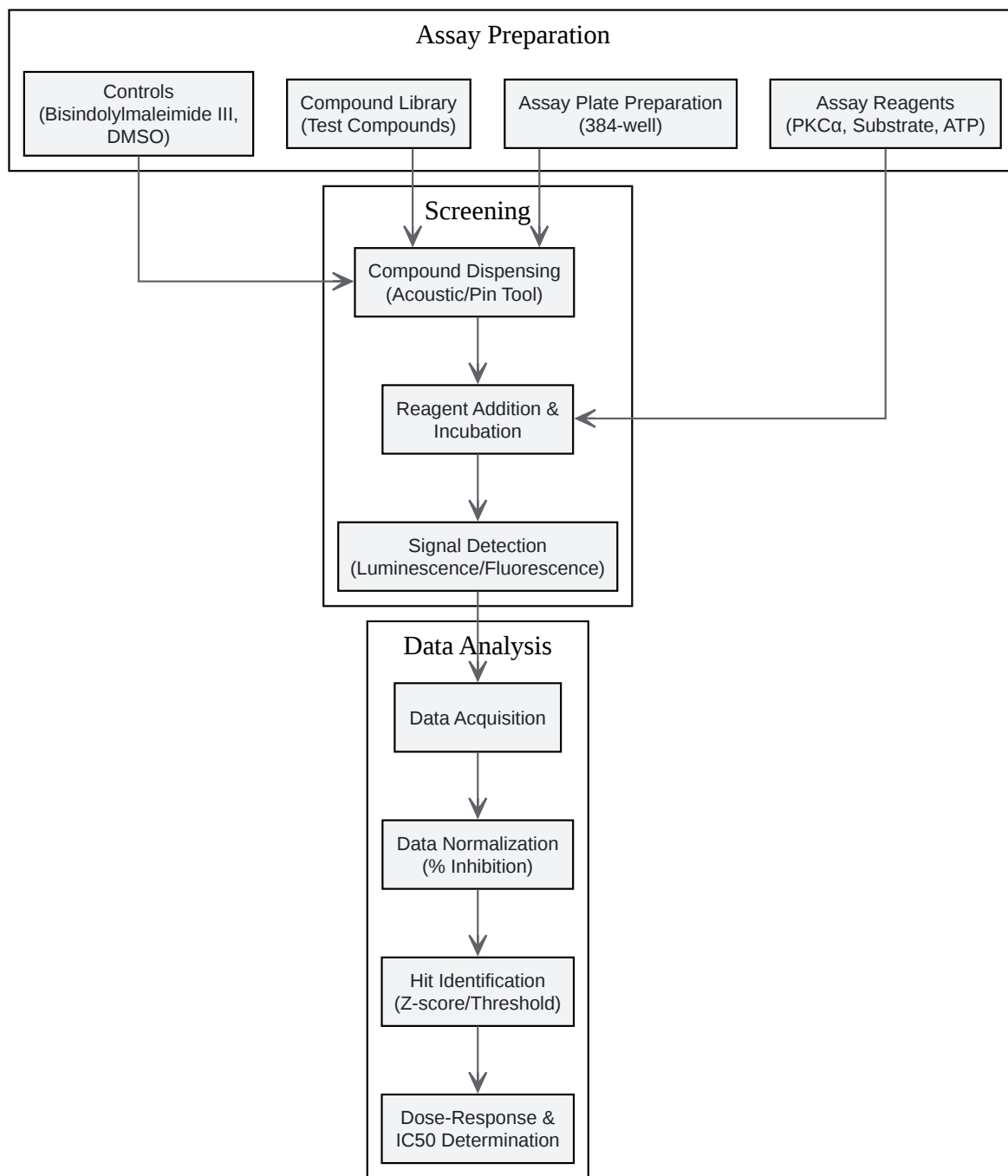
Compound	GSK-3 (nM)	p90RSK1 (nM)	p90RSK2 (nM)	p90RSK3 (nM)	CDK2 (nM)	Reference
Bisindolylmaleimide I (GF109203X)	360 (in lysates)	610	310	120	-	[7] [8]
Bisindolylmaleimide IX (Ro 31-8220)	6.8 (in lysates)	200	36	5	-	[7] [8]
Bisindolylmaleimide III	-	Interacts with S6K1	-	-	Weakly Interacts	[1] [3]

Note: The selectivity of **Bisindolylmaleimide III** has been characterized through proteomics approaches, identifying PKC α and S6K1 as primary interaction partners.[\[1\]](#)[\[3\]](#)

Visualizations

Protein Kinase C Signaling Pathway and Inhibition





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